molecular formula C21H20N2O4S B298332 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

Cat. No. B298332
M. Wt: 396.5 g/mol
InChI Key: JPGNDLPWOBOQKY-HKRQWEHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one, also known as BMPT, is a thiazolidinone derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. BMPT has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.

Mechanism of Action

The mechanism of action of 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one exerts its biological activities through the modulation of various signaling pathways. For example, 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer progression. 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has also been found to activate the AMPK signaling pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been shown to possess various biochemical and physiological effects. For example, 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. Furthermore, 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been found to reduce blood glucose levels and improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has several advantages for lab experiments. It is easy to synthesize and has a high yield. 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one is also stable under physiological conditions and has low toxicity. However, there are also some limitations to using 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one in lab experiments. For example, 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one is insoluble in water, which can limit its use in certain experiments. Furthermore, the mechanism of action of 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

For the study of 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one include investigating its mechanism of action, exploring its use in combination with other drugs, and developing more efficient methods for its synthesis.

Synthesis Methods

5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one can be synthesized through a simple and efficient method using 2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one and 1,3-benzodioxole-5-carboxaldehyde as starting materials. The reaction is carried out under reflux in the presence of a catalyst such as p-toluenesulfonic acid. The yield of 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one obtained through this method is high, and the purity of the compound is also satisfactory.

Scientific Research Applications

5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has also been found to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting the growth of tumors. Furthermore, 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been shown to possess anti-diabetic properties by reducing blood glucose levels and improving insulin sensitivity.

properties

Product Name

5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

Molecular Formula

C21H20N2O4S

Molecular Weight

396.5 g/mol

IUPAC Name

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(4-methoxyphenyl)imino-3-propyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H20N2O4S/c1-3-10-23-20(24)19(12-14-4-9-17-18(11-14)27-13-26-17)28-21(23)22-15-5-7-16(25-2)8-6-15/h4-9,11-12H,3,10,13H2,1-2H3/b19-12-,22-21?

InChI Key

JPGNDLPWOBOQKY-HKRQWEHGSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/SC1=NC4=CC=C(C=C4)OC

SMILES

CCCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=NC4=CC=C(C=C4)OC

Canonical SMILES

CCCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=NC4=CC=C(C=C4)OC

Origin of Product

United States

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